

An In-depth Technical Guide to 7-Hydroxymethotrexate-d3 Ammonium: Identification and Application

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Compound of Interest

Compound Name: 7-Hydroxymethotrexate-d3
(ammonium)

Cat. No.: B12397752

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This guide provides a comprehensive technical overview of 7-Hydroxymethotrexate-d3 ammonium salt, a critical internal standard for the quantitative analysis of methotrexate and its primary metabolite, 7-hydroxymethotrexate. Designed for researchers, clinical chemists, and professionals in drug development, this document delves into the core aspects of its identification, the rationale for its use, and detailed analytical methodologies.

Introduction: The Clinical Imperative for Monitoring Methotrexate and its Metabolites

Methotrexate (MTX) is a potent antifolate agent widely employed in the treatment of various cancers and autoimmune diseases. Its therapeutic efficacy is, however, closely shadowed by a narrow therapeutic window and the potential for severe toxicity. The metabolism of methotrexate is a critical factor influencing both its therapeutic action and its adverse effects. A primary metabolic pathway involves the oxidation of methotrexate by hepatic aldehyde oxidase to form 7-hydroxymethotrexate (7-OH-MTX).

While 7-OH-MTX is a less potent inhibitor of dihydrofolate reductase compared to its parent compound, its accumulation can contribute significantly to nephrotoxicity due to its lower solubility. Consequently, therapeutic drug monitoring (TDM) of both methotrexate and 7-hydroxymethotrexate is essential for optimizing treatment regimens and mitigating toxicity. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in clinical and research settings. 7-Hydroxymethotrexate-d3 ammonium salt serves this vital role.

Compound Identification and Properties

Accurate identification of a reference standard is the foundation of any quantitative analytical method. This section provides the key identifiers and physicochemical properties of 7-Hydroxymethotrexate-d3 ammonium salt.

Property	Value	Source(s)
Chemical Name	(4-(((2,4-diamino-7-hydroxypteridin-6-yl)methyl)(methyl-d3)amino)benzoyl)-D-glutamic acid, ammonia salt	[1]
CAS Number	478518-93-3 (Ammonium Salt)	[1]
Alternate CAS	432545-62-5 (Free Acid)	[2]
Molecular Formula	C20H22D3N9O6	[2][3]
Molecular Weight	490.49 g/mol	[2][3]
Appearance	Orange Solid	[4]
Storage	-20°C	[1][5]
Shipping	Room Temperature	[1][5]

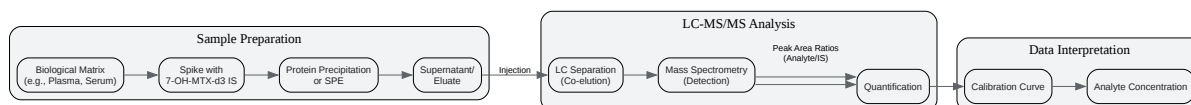
The Rationale for a Deuterated Internal Standard

The selection of an appropriate internal standard is a critical decision in developing a robust quantitative assay. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, without interfering with its

measurement. Stable isotope-labeled (SIL) internal standards, such as 7-Hydroxymethotrexate-d₃, are considered the gold standard for mass spectrometry-based quantification for several key reasons:

- **Co-elution with the Analyte:** Due to its identical chemical structure, save for the isotopic substitution, 7-Hydroxymethotrexate-d₃ exhibits nearly identical chromatographic retention times to the endogenous 7-hydroxymethotrexate. This co-elution ensures that any matrix effects (e.g., ion suppression or enhancement) experienced by the analyte are mirrored by the internal standard, leading to more accurate quantification.
- **Similar Extraction Recovery:** The deuterated standard will have extraction and recovery efficiencies that are virtually identical to the unlabeled analyte during sample preparation procedures, such as protein precipitation or solid-phase extraction.
- **Distinct Mass-to-Charge Ratio (m/z):** The three deuterium atoms on the methyl group provide a +3 Da mass shift compared to the unlabeled compound. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer without cross-talk.
- **Chemical Stability of the Label:** The deuterium atoms are placed on the N-methyl group, a position that is not subject to metabolic exchange. This ensures the isotopic label remains intact throughout the analytical process.

The following diagram illustrates the workflow for utilizing a stable isotope-labeled internal standard in a typical LC-MS/MS bioanalytical assay.



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Caption: Workflow for Bioanalytical Quantification using a Stable Isotope-Labeled Internal Standard.

Analytical Identification and Quantification Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of methotrexate and its metabolites in biological matrices. The following protocol is a representative method adapted from published literature and serves as a robust starting point for method development.^{[6][7]}

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of 7-hydroxymethotrexate from plasma or serum samples.

- **Aliquoting:** To 100 μ L of plasma or serum in a microcentrifuge tube, add a known amount of 7-Hydroxymethotrexate-d₃ ammonium salt working solution to serve as the internal standard.
- **Precipitation:** Add 200 μ L of acetonitrile containing 0.1% formic acid to the sample. The organic solvent precipitates the proteins, releasing the analytes into the supernatant.
- **Vortexing:** Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.
- **Centrifugation:** Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following table outlines typical LC-MS/MS parameters for the analysis of 7-hydroxymethotrexate and its deuterated internal standard.

Parameter	Setting	Rationale
LC System	UPLC/UHPLC System	Provides high resolution and rapid separation.
Column	C18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 μm)	Offers good retention and peak shape for these polar analytes.
Mobile Phase A	0.1% Formic Acid in Water	Acidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Organic solvent for gradient elution.
Gradient	Isocratic or shallow gradient	To ensure separation from other metabolites and matrix components.
Flow Rate	0.3 - 0.5 mL/min	Typical for analytical scale columns.
Column Temp.	40 °C	Improves peak shape and reduces viscosity.
Injection Vol.	5 - 20 μL	Dependent on system sensitivity.
MS System	Triple Quadrupole Mass Spectrometer	Enables sensitive and specific Multiple Reaction Monitoring (MRM).
Ionization Mode	Electrospray Ionization (ESI), Positive	These molecules readily form positive ions.
MRM Transitions	7-OH-MTX: 471.1 -> 324.17- OH-MTX-d3: 474.1 -> 327.1	Specific precursor-to-product ion transitions for quantification.
Collision Energy	Optimized for each transition	Ensures efficient fragmentation for the product ion.

Data Analysis and Quantification

The concentration of 7-hydroxymethotrexate in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then compared to a calibration curve constructed from samples with known concentrations of the analyte and a constant concentration of the internal standard.

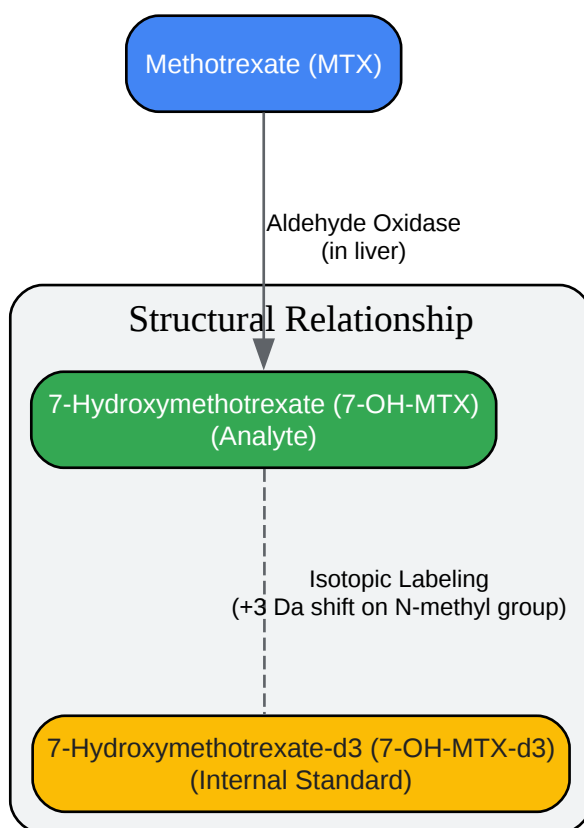
Synthesis and Characterization

While detailed, step-by-step synthesis protocols for the deuterated compound are often proprietary, the general approach involves the synthesis of the unlabeled 7-hydroxymethotrexate followed by or during which a deuterated methyl group is introduced. The synthesis of unlabeled 7-hydroxymethotrexate has been described in the literature and typically involves the oxidation of methotrexate.[8]

The characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques for characterization include:

- Mass Spectrometry: To confirm the molecular weight and the incorporation of the three deuterium atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the deuterium label.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

The following diagram outlines the metabolic pathway from methotrexate to 7-hydroxymethotrexate and the structural relationship with the deuterated internal standard.



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Caption: Metabolic formation of 7-Hydroxymethotrexate and its relationship to the deuterated internal standard.

Conclusion

7-Hydroxymethotrexate-d3 ammonium salt is an indispensable tool for the accurate and precise quantification of 7-hydroxymethotrexate in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the reliability of data generated in both clinical therapeutic drug monitoring and pharmacokinetic research. This guide has provided a comprehensive overview of its identification, the scientific rationale for its application, and a detailed analytical protocol to serve as a foundation for researchers in the field.

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Sources

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